![molecular formula C13H14N2O2 B2997668 N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide CAS No. 2411275-71-1](/img/structure/B2997668.png)
N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
“N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important . Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be analyzed using 1H NMR and 13C NMR spectroscopy . These techniques provide information about the number of hydrogen and carbon atoms in the molecule, their types (e.g., aliphatic, aromatic), and their connectivity.Chemical Reactions Analysis
The chemical reactions involving “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be studied using various techniques. For instance, the presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be determined using various techniques. For instance, the yield, melting point, and NMR spectra can provide valuable information about the compound .Mechanism of Action
The mechanism of action of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be inferred from its biological activities. Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Safety and Hazards
Future Directions
The future directions in the research of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” and its derivatives could involve the development of newer antimicrobial agents and the synthesis of new chemical entities for cancer treatment . Furthermore, benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)14-8-7-10-5-4-6-11-13(10)15-9(2)17-11/h3-6H,1,7-8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAFZFIEVRZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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